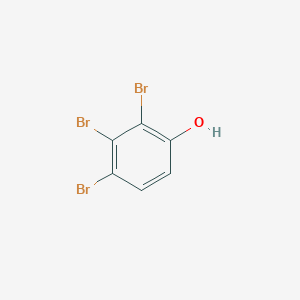
2,3,4-Tribromphenol
Übersicht
Beschreibung
2,4,6-Tribromophenol (TBP) is a brominated phenol that is extensively produced and has various applications and occurrences in the environment. It is an intermediate in the synthesis of brominated flame retardants and can also be a degradation product of these substances. Additionally, TBP is used as a pesticide and is a natural product in some aquatic organisms. It is ubiquitously found in the environment, including in water, soil, house dust, and foodstuff, which are significant exposure routes for humans .
Synthesis Analysis
The synthesis of 2,4,6-tribromophenol can occur through the chlorination of water containing phenol and bromide ion at a neutral pH. The process involves the reaction of hypochlorous acid and bromide ion, which can yield a higher amount of bromination products compared to direct bromination with hypobromous acid .
Molecular Structure Analysis
The molecular structure of brominated phenols, including TBP, is characterized by the presence of bromine atoms substituted on the phenol ring. The position and number of bromine atoms can significantly influence the chemical and physical properties of these compounds. For instance, the presence of bromine atoms at the ortho and para positions relative to the hydroxyl group is a common feature in these molecules .
Chemical Reactions Analysis
Brominated phenols can undergo various chemical reactions due to their functional groups. For example, the hydroxyl group can participate in electrophilic substitution reactions, while the bromine atoms can be involved in nucleophilic substitution reactions. These reactions can lead to the formation of a wide range of derivatives and degradation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,6-tribromophenol include its high bromine content, which contributes to its efficacy as a flame retardant. The presence of bromine atoms also increases the molecular weight and decreases the volatility of the compound. TBP's hydroxyl group can form hydrogen bonds, affecting its solubility and reactivity. The compound's radical-scavenging activity, which is a measure of its antioxidant properties, has been demonstrated in various assays, indicating its potential as a natural antioxidant .
Relevant Case Studies
Case studies involving TBP often focus on its environmental impact and toxicological effects. For example, the presence of TBP in house dust and foodstuff highlights the importance of understanding its exposure routes and potential health risks to humans. Additionally, the radical-scavenging activity of TBP and its derivatives has been studied, showing that these compounds can have significant antioxidant properties .
Wissenschaftliche Forschungsanwendungen
Bodenkontaminationsforschung
2,3,4-Tribromphenol wird in Studien verwendet, um sein Schicksal im Boden unter verschiedenen Redoxbedingungen zu untersuchen . Die Verbindung zerfällt schnell, mineralisiert zu CO2 und bildet nicht-extraktierbare Rückstände im Boden . Diese Forschung liefert neue Erkenntnisse über das Schicksal von this compound im Boden und unterstreicht die Bedeutung der Bewertung der Stabilität nicht-extraktierbarer Rückstände für die Risikobewertung .
Flammschutzmittel
This compound wird häufig als Zwischenprodukt für Flammschutzmittel verwendet . Es wird in der Produktion von elektronischen Geräten wie Fernsehern und Computern eingesetzt . Dies macht es zu einer wichtigen Verbindung in der Elektronikindustrie .
Holzschutzmittel-Biozid
Diese Verbindung wird auch als Holzschutzmittel-Biozid verwendet, um Holzflecken und Verrottung zu verhindern . Es ersetzt Natrium-Pentachlorphenolat und ist somit eine wichtige Verbindung in der Holzindustrie .
Hydrodebromierungsforschung
Es wurden Forschungen zur Hydrodebromierung von this compound zu Phenol in wässriger NaOH-Lösung bei Raumtemperatur durchgeführt . Diese Studie untersucht die Wirksamkeit der Verwendung von Aluminium und seinen Legierungen sowie Mischungen mit Kupfer für diesen Prozess
Wirkmechanismus
Target of Action
2,3,4-Tribromophenol, also known as Phenol, tribromo-, is a brominated derivative of phenol . It is known that it is used as a fungicide and wood preservative , suggesting that its targets could be enzymes or proteins essential for the growth and survival of fungi and pests.
Mode of Action
It is known to undergo oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . It is also degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .
Biochemical Pathways
It is known that it undergoes various transformation pathways, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation . It’s also worth noting that a total of seven hydrophobic, persistent, and toxic OH-PBDEs and PBDD/Fs were found, indicating the biotic dimeric reactions of 2,4,6-tribromophenol that occurred in the rice plants .
Pharmacokinetics
It is known that the compound is rapidly metabolized in rice plants, with 992% of 2,4,6-tribromophenol being metabolized after exposure for 5 days .
Result of Action
It is known that microbial metabolism in products treated with tbp is known to produce 2,4,6-tribromoanisole (tba), which has a musty odor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4-Tribromophenol. For instance, the transformation of TBP was significantly faster under oxic conditions than under anoxic conditions, and was boosted when the soil redox changed from anoxic to oxic state .
Safety and Hazards
Zukünftige Richtungen
Recent advances in oxidative phenol coupling as applied in the total synthesis of natural products have been described . This review covers catalytic and electrochemical methods with a brief comparison to stoichiometric and enzymatic systems assessing their practicality, atom economy, and other measures . Future directions of this particular area of research will also be assessed .
Eigenschaften
IUPAC Name |
2,3,4-tribromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCSIUCEQVCDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275011 | |
| Record name | Phenol, tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25376-38-9, 138507-65-0 | |
| Record name | Phenol, tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIBROMOPHENOLS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions "brominated phenolic compounds" being found in the serum of cats diagnosed with feline hyperthyroidism. Could Phenol, tribromo- be one of these compounds, and if so, what might this suggest?
A1: While the study ["Decabromobiphenyl, Polybrominated Diphenyl Ethers, and Brominated Phenolic Compounds in Serum of Cats Diagnosed With the Endocrine Disease Feline Hyperthyroidism" []] does not explicitly identify every single brominated phenolic compound detected, it's certainly possible that Phenol, tribromo- is among them. This possibility stems from the fact that Phenol, tribromo- is a common brominated flame retardant used in various household materials [Note: This information is derived from general knowledge about Phenol, tribromo- and its applications, and is not directly stated in the provided research paper].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
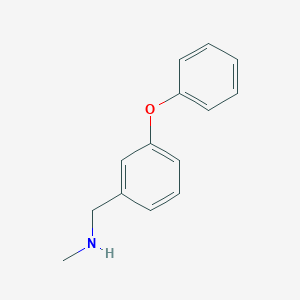


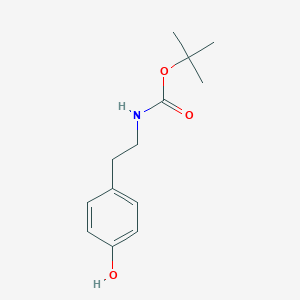
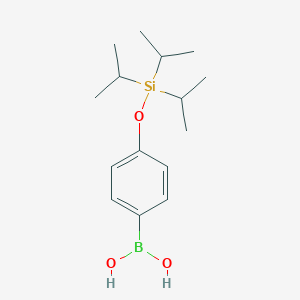
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)
![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
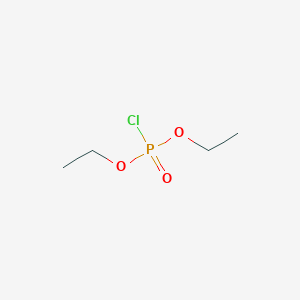
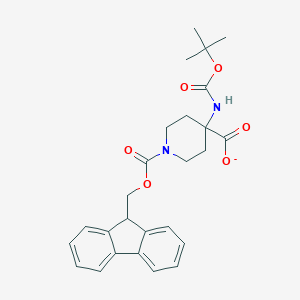

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)

![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)